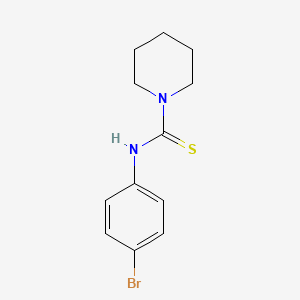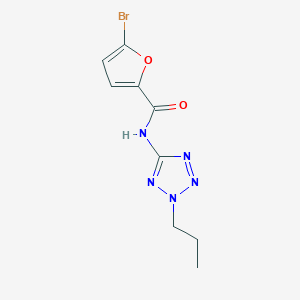![molecular formula C16H20N2OS B5807312 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline](/img/structure/B5807312.png)
4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline, also known as METhQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of quinoline-based compounds, which have been extensively studied for their diverse biological activities. METhQ has been found to exhibit promising anti-cancer, anti-inflammatory, and anti-microbial properties, making it a subject of interest for further investigation.
Mécanisme D'action
The exact mechanism of action of 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways and molecular targets. This compound has been found to activate the p38 MAPK pathway, which plays a crucial role in cell survival and apoptosis. It also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been shown to interact with DNA and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been found to reduce the production of pro-inflammatory cytokines and enzymes, leading to a decrease in inflammation. Additionally, this compound has been shown to inhibit the growth of various pathogenic microorganisms, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. This compound has also been extensively studied for its therapeutic properties, providing a significant amount of data on its biological activities. However, this compound also has some limitations for laboratory experiments. Its mechanism of action is not fully understood, which makes it challenging to design experiments that target specific molecular targets. Additionally, this compound has not been extensively studied in vivo, which limits its potential for clinical translation.
Orientations Futures
There are several future directions for 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline research. One potential direction is to investigate its anti-cancer properties further. This compound has been found to exhibit promising anti-cancer effects in vitro, and further studies are needed to determine its efficacy in vivo. Another potential direction is to explore its anti-inflammatory properties in more detail. This compound has been shown to reduce inflammation in various models, and further studies are needed to determine its potential for the treatment of inflammatory diseases. Additionally, this compound could be studied further for its antimicrobial properties, as it has shown promising activity against various pathogenic microorganisms. Overall, this compound has significant potential for further research, and its diverse biological activities make it a subject of interest for various scientific fields.
Méthodes De Synthèse
The synthesis of 4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline involves the reaction of 2-chloro-4-methylquinoline with 2-(4-morpholinyl)ethylthiol in the presence of a base catalyst. The reaction proceeds through the substitution of the chlorine atom with the thiol group, resulting in the formation of this compound. The compound can be purified using various chromatographic techniques and characterized using spectroscopic methods.
Applications De Recherche Scientifique
4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and enzymes. Additionally, this compound has demonstrated anti-microbial properties by inhibiting the growth of various pathogenic microorganisms.
Propriétés
IUPAC Name |
4-[2-(4-methylquinolin-2-yl)sulfanylethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-13-12-16(17-15-5-3-2-4-14(13)15)20-11-8-18-6-9-19-10-7-18/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWDBDDLVNWKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


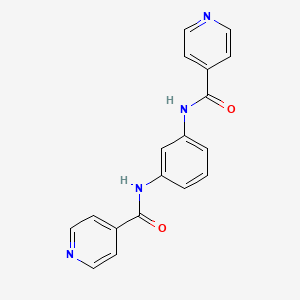
![3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5807254.png)
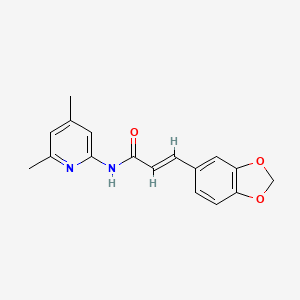
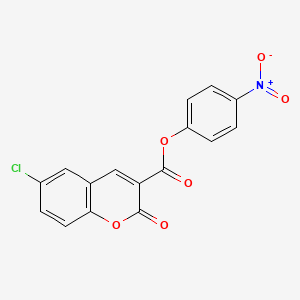
![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)
![3-(3-methoxyphenyl)-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5807295.png)
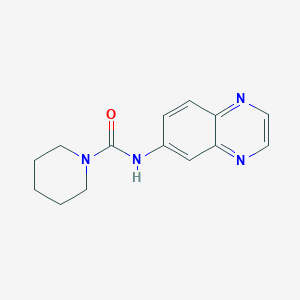

![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)
